3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
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Overview
Description
The compound “3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a trifluoromethylphenyl group, an oxadiazole ring, and a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The bromophenyl and trifluoromethylphenyl groups are both aromatic rings with halogen substitutions, which could influence the compound’s reactivity .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine and fluorine atoms could make the compound more electronegative .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research has explored the synthesis of new heterocyclic compounds incorporating sulfamoyl and sulfonamido moieties, which show promising antibacterial and antimicrobial properties. For instance, Azab, Youssef, and El-Bordany (2013) reported the synthesis of pyridazine derivatives with high antibacterial activity, highlighting the potential of such compounds in combating bacterial infections. Similarly, Darwish et al. (2014) synthesized novel thiazole, pyridone, and other derivatives bearing a sulfonamide moiety, demonstrating significant antimicrobial efficacy. These studies underscore the potential of pyridazine derivatives in developing new antibacterial agents.
- Molecules, Azab et al., 2013
- International Journal of Molecular Sciences, Darwish et al., 2014The compound's framework has been utilized to create derivatives with herbicidal activities. Research by Xu et al. (2008) on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated potent herbicidal activity against dicotyledonous plants, offering a new avenue for agricultural chemical development.
The chemical serves as a precursor for synthesizing diverse heterocyclic compounds, which are explored for various biological activities. Studies on the reactivity of similar compounds have led to the development of compounds with potential antiviral, antimicrobial, and herbicidal applications, illustrating the versatility of pyridazine derivatives in chemical synthesis.
- Archiv der Pharmazie, Shamroukh & Ali, 2008
Investigations into novel oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives have identified compounds with significant anticancer activity against various cancer cell lines, suggesting the potential of pyridazine derivatives in oncological research.
- Asian Journal of Chemistry, Bhukya & Guguloth, 2021These studies collectively highlight the broad scientific research applications of pyridazine derivatives, ranging from their use in developing new antimicrobial agents to their potential in creating herbicidal and anticancer compounds. The ability to synthesize and modify these compounds opens up various avenues for future research in chemical and pharmaceutical sciences.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N4OS/c21-15-3-1-2-13(10-15)16-8-9-18(27-26-16)30-11-17-25-19(28-29-17)12-4-6-14(7-5-12)20(22,23)24/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCWQHSQZCATMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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